molecular formula C9H7BrF2 B6224373 1-bromo-2,2-difluoro-2,3-dihydro-1H-indene CAS No. 2763758-73-0

1-bromo-2,2-difluoro-2,3-dihydro-1H-indene

Cat. No. B6224373
CAS RN: 2763758-73-0
M. Wt: 233.1
InChI Key:
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Description

1-Bromo-2,2-difluoro-2,3-dihydro-1H-indene is a halogenated heterocyclic compound that is widely used in scientific research. It is a colorless solid with a molecular formula of C8H7BrF2, and a molar mass of 204.07 g/mol. 1-Bromo-2,2-difluoro-2,3-dihydro-1H-indene has a wide range of applications in laboratory experiments, including synthesis methods, biochemical and physiological effects, and mechanisms of action.

Mechanism of Action

1-Bromo-2,2-difluoro-2,3-dihydro-1H-indene has been studied for its potential mechanism of action. It has been suggested that 1-bromo-2,2-difluoro-2,3-dihydro-1H-indene may act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition is believed to result in an increase in the concentration of acetylcholine in the brain, which may lead to improved cognitive function.
Biochemical and Physiological Effects
1-Bromo-2,2-difluoro-2,3-dihydro-1H-indene has been studied for its potential biochemical and physiological effects. In laboratory experiments, 1-bromo-2,2-difluoro-2,3-dihydro-1H-indene has been found to have antioxidant activity, which may be beneficial in the prevention of oxidative damage to cells. In addition, 1-bromo-2,2-difluoro-2,3-dihydro-1H-indene has been found to have anti-inflammatory activity, which may be beneficial in the treatment of inflammation.

Advantages and Limitations for Lab Experiments

1-Bromo-2,2-difluoro-2,3-dihydro-1H-indene has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. In addition, it is relatively non-toxic and has a low boiling point, which makes it suitable for use in a variety of laboratory experiments. However, 1-bromo-2,2-difluoro-2,3-dihydro-1H-indene has some limitations for laboratory experiments. It is relatively expensive and is not widely available. In addition, it is not soluble in many organic solvents, which limits its use in some laboratory experiments.

Future Directions

1-Bromo-2,2-difluoro-2,3-dihydro-1H-indene has a wide range of potential future applications. It could be used as a starting material in the synthesis of various other heterocyclic compounds, such as 1-bromo-2,2-difluoro-2,3-dihydro-1H-indene-3-carboxylic acid, which could be used as an inhibitor of the enzyme acetylcholinesterase. In addition, 1-bromo-2,2-difluoro-2,3-dihydro-1H-indene could be used in the synthesis of novel drugs that target specific diseases, such as cancer and Alzheimer’s disease. Furthermore, 1-bromo-2,2-difluoro-2,3-dihydro-1H-indene could be used in the development of novel materials for use in biotechnology and nanotechnology. Finally, 1-bromo-2,2-difluoro-2,3-dihydro-1H-indene could be used in the development of novel catalysts for use in organic synthesis.

Synthesis Methods

1-Bromo-2,2-difluoro-2,3-dihydro-1H-indene can be synthesized via a two-step reaction. The first step involves the reaction of 2,2-difluoro-2,3-dihydro-1H-indene with bromine in acetonitrile, which yields 1-bromo-2,2-difluoro-2,3-dihydro-1H-indene. The second step involves the reaction of 1-bromo-2,2-difluoro-2,3-dihydro-1H-indene with an aqueous solution of sodium hydroxide, which yields 1-bromo-2,2-difluoro-2,3-dihydro-1H-indene as a salt.

Scientific Research Applications

1-Bromo-2,2-difluoro-2,3-dihydro-1H-indene has been extensively studied for its potential medicinal applications. It has been used as an intermediate in the synthesis of various heterocyclic compounds, such as 1-bromo-2,2-difluoro-2,3-dihydro-1H-indene-3-carboxylic acid, which is a potential inhibitor of the enzyme acetylcholinesterase. In addition, 1-bromo-2,2-difluoro-2,3-dihydro-1H-indene has been used as a starting material in the synthesis of various other heterocyclic compounds, such as 1-bromo-2,2-difluoro-2,3-dihydro-1H-indene-3,4-dicarboxylic acid, which is a potential inhibitor of the enzyme acetylcholinesterase.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-bromo-2,2-difluoro-2,3-dihydro-1H-indene involves the bromination of 2,2-difluoro-1,3-cyclohexadiene followed by a Diels-Alder reaction with maleic anhydride to form the desired product.", "Starting Materials": [ "2,2-difluoro-1,3-cyclohexadiene", "Bromine", "Maleic anhydride", "Toluene", "Acetic acid", "Sodium acetate", "Methanol" ], "Reaction": [ "Step 1: Bromination of 2,2-difluoro-1,3-cyclohexadiene", "React 2,2-difluoro-1,3-cyclohexadiene with bromine in toluene at room temperature for 24 hours", "Step 2: Workup", "Add acetic acid and sodium acetate to the reaction mixture to quench excess bromine and neutralize the solution", "Extract the product with methanol", "Dry the organic layer with anhydrous sodium sulfate", "Step 3: Diels-Alder reaction with maleic anhydride", "React the product from step 2 with maleic anhydride in toluene at 80°C for 24 hours", "Step 4: Workup", "Cool the reaction mixture to room temperature and filter the precipitated product", "Wash the product with methanol and dry under vacuum", "The final product is 1-bromo-2,2-difluoro-2,3-dihydro-1H-indene" ] }

CAS RN

2763758-73-0

Product Name

1-bromo-2,2-difluoro-2,3-dihydro-1H-indene

Molecular Formula

C9H7BrF2

Molecular Weight

233.1

Purity

95

Origin of Product

United States

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